Product packaging for 4,4'-Oxybis(2,6-dibromoaniline)(Cat. No.:CAS No. 61381-91-7)

4,4'-Oxybis(2,6-dibromoaniline)

Cat. No.: B11976891
CAS No.: 61381-91-7
M. Wt: 515.82 g/mol
InChI Key: XILHJTXOEMTUQR-UHFFFAOYSA-N
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Description

4,4'-Oxybis(2,6-dibromoaniline) ( 61381-91-7) is an organic compound classified as a brominated aromatic amine. It has a molecular formula of C12H8Br4N2O and a high molecular weight of 515.82 g/mol . This structure features a central ether linkage (oxybis) connecting two 2,6-dibromoaniline rings, which may influence its properties and reactivity. Calculated physical properties include a density of approximately 2.249 g/cm³ and a high boiling point of around 486°C at 760 mmHg, suggesting thermal stability . As a multifunctional amine, its primary research value lies in its potential as a building block for synthesizing more complex chemical architectures. Researchers may explore its use in polymer chemistry, for instance, as a monomer for producing polyimides or other high-performance materials where the incorporated bromine atoms could impart flame retardancy. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting. Specific application data is limited in the public domain, underscoring the opportunity for investigative research into its full potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br4N2O B11976891 4,4'-Oxybis(2,6-dibromoaniline) CAS No. 61381-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61381-91-7

Molecular Formula

C12H8Br4N2O

Molecular Weight

515.82 g/mol

IUPAC Name

4-(4-amino-3,5-dibromophenoxy)-2,6-dibromoaniline

InChI

InChI=1S/C12H8Br4N2O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

XILHJTXOEMTUQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthesis of Key Precursors to 4,4'-Oxybis(2,6-dibromoaniline)

The primary precursor for the synthesis of 4,4'-Oxybis(2,6-dibromoaniline) is 2,6-dibromoaniline (B42060). Academic and industrial syntheses of this intermediate have been approached through various routes, most notably utilizing sulfanilic acid or employing Hofmann degradation techniques.

Academic Routes for 2,6-Dibromoaniline Synthesis

A well-established method for the preparation of 2,6-dibromoaniline involves the bromination of sulfanilic acid followed by a desulfonation step. orgsyn.org This multi-step process is advantageous as the sulfonic acid group temporarily blocks the para position, directing the bromine atoms to the ortho positions relative to the amino group.

The general process involves the neutralization of sulfanilic acid, followed by bromination in an aqueous medium to produce 4-amino-3,5-dibromobenzene sulfonate. google.com The subsequent step is the removal of the sulfonic group via hydrolysis under acidic conditions to yield the final 2,6-dibromoaniline product. google.com

A typical procedure involves the following steps:

Bromination: Sulfanilic acid is treated with a brominating agent, such as bromine or sodium hypobromite, in an aqueous solution. google.com The reaction temperature and time are controlled to ensure the selective formation of the dibrominated intermediate.

Desulfonation: The resulting 4-amino-3,5-dibromobenzene sulfonate is then subjected to hydrolysis, typically with a strong acid like sulfuric acid, at elevated temperatures. orgsyn.org This step cleaves the sulfonic acid group, yielding 2,6-dibromoaniline.

StepReagents and ConditionsIntermediate/ProductReference
Bromination Sulfanilic acid, Bromine/Sodium hypobromite, Water4-amino-3,5-dibromobenzene sulfonate google.com
Desulfonation 4-amino-3,5-dibromobenzene sulfonate, Sulfuric acid, Heat2,6-dibromoaniline orgsyn.org

This method has been referenced in numerous publications and patents as a reliable route to 2,6-dibromoaniline. orgsyn.orggoogle.com

An alternative synthetic route to 2,6-dibromoaniline is through the Hofmann degradation of 2,6-dibromobenzamide (B3175958). chemicalbook.com The Hofmann rearrangement is an organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgvedantu.com

The reaction proceeds through the following mechanistic steps:

Formation of a haloamide by the reaction of the primary amide with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). wikipedia.org

Deprotonation of the N-bromoamide by the base to form an anion. wikipedia.org

Rearrangement of the anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, forming an isocyanate intermediate. wikipedia.org

Hydrolysis of the isocyanate in the aqueous basic solution to form a carbamic acid, which then undergoes decarboxylation to yield the primary amine. wikipedia.org

A specific example of this process involves treating 2,6-dibromobenzamide with bromine and potassium hydroxide (B78521) in water. The reaction is typically initiated at a low temperature and then heated to reflux to drive the reaction to completion, affording 2,6-dibromoaniline in good yield. chemicalbook.com

Starting MaterialReagentsKey IntermediateProductYieldReference
2,6-DibromobenzamideBromine, Potassium hydroxide, Water2,6-dibromophenyl isocyanate2,6-dibromoaniline83% chemicalbook.com

General Principles of Bromination in Aromatic Amine Synthesis

The synthesis of brominated aromatic amines, such as 2,6-dibromoaniline, is governed by the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. almaaqal.edu.iqmasterorganicchemistry.com This means that it increases the rate of electrophilic substitution on the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. chemistrysteps.commasterorganicchemistry.com

The high reactivity of the aniline (B41778) ring often necessitates strategies to control the degree of bromination and achieve the desired regioselectivity. In the case of synthesizing 2,6-dibromoaniline, the para position is the most reactive site. Therefore, a blocking group, such as the sulfonic acid group in the sulfanilic acid route, is employed to prevent substitution at the para position and direct the bromine atoms to the two ortho positions. orgsyn.org Without a blocking group, direct bromination of aniline tends to lead to the formation of 2,4,6-tribromoaniline (B120722) as the major product.

Targeted Synthesis of 4,4'-Oxybis(2,6-dibromoaniline)

The formation of the diaryl ether linkage in 4,4'-Oxybis(2,6-dibromoaniline) is a critical step that can be achieved through condensation reactions.

Condensation Reactions for Ether Linkage Formation

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orggoogle.com While a direct synthetic protocol for 4,4'-Oxybis(2,6-dibromoaniline) is not extensively reported, a plausible synthetic route can be proposed based on the principles of the Ullmann condensation.

Given the structure of the target molecule, a potential approach would involve a self-condensation of a 4-hydroxy-2,6-dibromoaniline derivative or a cross-coupling reaction between 2,6-dibromoaniline and a suitable diphenylether precursor. However, a more direct conceptual pathway involves the reaction of two equivalents of a 4-halo-2,6-dibromoaniline with a source of the oxygen bridge, or more likely, the self-condensation of a molecule containing both the aniline and a leaving group.

A more analogous and feasible approach would be the Ullmann-type coupling of two molecules of a suitably substituted precursor. For instance, the synthesis of symmetrical diaryl ethers can be achieved through the copper-catalyzed reaction of an aryl halide. wikipedia.org In the context of 4,4'-Oxybis(2,6-dibromoaniline), a hypothetical yet chemically sound approach would be the Ullmann condensation of 4-bromo-2,6-dibromoaniline with itself, though this would lead to a different product. A more likely precursor would be a molecule that already contains the diphenyl ether core, which is then subsequently brominated and the functional groups converted to anilines.

Alternatively, the synthesis of the parent compound, 4,4'-oxydianiline, has been achieved through various methods, including the amination of 4,4'-oxybis(iodobenzene) using a copper catalyst. google.com A plausible, albeit challenging, synthetic strategy for 4,4'-Oxybis(2,6-dibromoaniline) could therefore involve:

The synthesis of 4,4'-oxydianiline.

The selective bromination of 4,4'-oxydianiline at the four ortho positions to the amino groups. This would be challenging due to the high activation of the rings.

The synthesis of various substituted diaryl ethers via Ullmann-type reactions has been extensively studied, with modern protocols often employing ligands to improve reaction efficiency and mildness. mdpi.com For sterically hindered substrates, such as those involving 2,6-disubstituted anilines, reaction conditions may require higher temperatures and specific catalytic systems. mdpi.com

Reaction TypeReactantsCatalyst/ReagentsProductGeneral Reference
Ullmann Condensation Aryl Halide, PhenolCopper salt, BaseDiaryl Ether wikipedia.orggoogle.com
Symmetrical Diaryl Ether Synthesis Aryl HalideCopperSymmetrical Diaryl Ether wikipedia.org
Amination for 4,4'-oxydianiline 4,4'-oxybis(iodobenzene), AmmoniaCopper catalyst, Base4,4'-oxydianiline google.com

Catalytic Approaches in Derivative Synthesis

The bromine atoms in 4,4'-Oxybis(2,6-dibromoaniline) serve as versatile handles for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. In the context of 4,4'-Oxybis(2,6-dibromoaniline) derivatives, this reaction can be employed to couple the brominated aromatic diamine with various organoboron compounds, such as arylboronic acids. This allows for the introduction of new aryl substituents at the bromine-bearing positions, leading to novel polymer building blocks.

A typical Suzuki coupling reaction involving a brominated aniline derivative would utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, in the presence of a base (e.g., sodium carbonate, potassium phosphate) and a solvent system (e.g., toluene/water, dioxane/water).

Table 2: Representative Conditions for Suzuki Coupling of Bromoanilines

CatalystLigandBaseSolventTemperature (°C)Reference Analogy
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/Water80-100Suzuki Coupling of Bromoanilines
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water90-110Suzuki Coupling of Bromoanilines

This table presents general conditions for Suzuki reactions on bromoanilines. The specific conditions for 4,4'-Oxybis(2,6-dibromoaniline) would require optimization.

The efficiency of the Suzuki coupling can be influenced by the steric hindrance around the bromine atoms and the electronic properties of both coupling partners. For 4,4'-Oxybis(2,6-dibromoaniline), the presence of the amino groups and the steric bulk of the ortho-bromine atoms may necessitate the use of specialized ligands and optimized reaction conditions to achieve high yields.

Other Transition Metal-Mediated Syntheses

Beyond palladium, other transition metals like copper and nickel can also mediate important synthetic transformations for creating derivatives of brominated aromatic diamines. Copper-catalyzed reactions, in particular, have a long history in C-N and C-O bond formation.

For instance, copper-catalyzed amination reactions (Ullmann condensation) could potentially be used to introduce different amino or substituted amino groups by reacting 4,4'-Oxybis(2,6-dibromoaniline) with various amines or ammonia surrogates. This would lead to the synthesis of more complex diamine monomers.

Novel Synthetic Pathways for Brominated Aromatic Diamines

While the direct bromination of 4,4'-oxydianiline is the most straightforward route to 4,4'-Oxybis(2,6-dibromoaniline), research into novel synthetic pathways for brominated aromatic diamines is ongoing. These efforts are often driven by the need for milder reaction conditions, improved regioselectivity, or access to structures that are not easily obtained through direct halogenation.

One conceptual approach could involve a "bottom-up" synthesis, where brominated building blocks are coupled to form the final diamine structure. For example, a palladium-catalyzed amination reaction could be envisioned between a dibrominated aniline derivative and a suitable bis(halophenyl) ether. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Another innovative strategy could involve the use of enzymatic catalysis. While not yet established for this specific compound, the development of halogenase enzymes that can selectively brominate aromatic rings offers a potential future direction for a more environmentally friendly synthesis.

Polymerization Chemistry and Polymeric Material Development

4,4'-Oxybis(2,6-dibromoaniline) as a Monomer in Advanced Polymers

The monomer 4,4'-Oxybis(2,6-dibromoaniline), also known as 2,2′,6,6′-tetrabromo-4,4′-oxydianiline (TB-ODA), is a specialized aromatic diamine utilized in the synthesis of advanced polymers. The presence of four bromine atoms on the aromatic rings significantly influences the properties of the resulting polymers, imparting characteristics such as enhanced thermal stability, flame retardancy, and modified solubility. These properties make it a valuable component in the formulation of materials for specialized applications in electronics and aerospace where performance under extreme conditions is critical.

The primary mechanism through which 4,4'-Oxybis(2,6-dibromoaniline) is incorporated into polymer chains is step-growth polymerization. In this process, the bifunctional monomer reacts with another bifunctional monomer, such as a tetracarboxylic dianhydride, to form dimers, trimers, and eventually long polymer chains.

Polycondensation is the key process for synthesizing polymers from 4,4'-Oxybis(2,6-dibromoaniline). This reaction involves the nucleophilic attack of the diamine's amino groups on the electrophilic carbonyl carbons of a dianhydride. This step-wise reaction forms an amide linkage and releases a small molecule, typically water, as a byproduct. The reaction initially produces a high-molecular-weight poly(amic acid) precursor, which is then converted to the final polyimide through a process of imidization, involving cyclodehydration. This two-stage procedure is a common and versatile method for producing a wide array of aromatic polyimides. Alternatively, a one-step high-temperature polycondensation method can be employed, where the reaction is carried out in a high-boiling solvent, leading directly to the polyimide.

Copolymerization is a strategic approach to tailor the final properties of the polymer. By incorporating 4,4'-Oxybis(2,6-dibromoaniline) along with other diamines or by using a mixture of dianhydrides, copolymers with a specific balance of properties can be achieved. This strategy allows for the fine-tuning of characteristics like solubility, glass transition temperature (Tg), and mechanical strength. For instance, copolymerizing the brominated diamine with a more flexible, non-brominated diamine can improve the processability of the resulting polyimide while retaining a degree of flame retardancy and thermal stability.

The kinetics of polymerization reactions are crucial for controlling the molecular weight and properties of the final polymer. In step-growth polymerization, the reaction rate is dependent on the concentration of the reacting functional groups. For polycondensation reactions involving aromatic diamines and dianhydrides, the process typically follows second-order kinetics.

The presence of bulky bromine atoms ortho to the amine functional groups in 4,4'-Oxybis(2,6-dibromoaniline) can significantly influence the reaction kinetics. These substituents can exert steric hindrance, potentially lowering the reactivity of the amine groups compared to their non-brominated counterparts. This reduced reactivity can affect the rate of polymerization and may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve high molecular weights. The isoconversional activation energy, which can be used to describe the kinetics of such complex reactions, may vary with the degree of conversion, indicating a multi-step kinetic behavior.

Fundamental Polymerization Mechanisms

Polyimide Synthesis and Characterization Utilizing 4,4'-Oxybis(2,6-dibromoaniline)

The synthesis of polyimides from 4,4'-Oxybis(2,6-dibromoaniline) leverages its unique structure to create polymers with enhanced properties. The bromine atoms increase the polymer's density and glass transition temperature while also improving its solubility in organic solvents, a common challenge with rigid aromatic polyimides.

Novel brominated polyimides have been successfully prepared by reacting 4,4'-Oxybis(2,6-dibromoaniline) (TB-ODA) with various aromatic dianhydrides via a one-step, high-temperature polycondensation method. The reaction is typically carried out in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

Research has demonstrated the synthesis of a series of polyimides from TB-ODA and different dianhydrides. The resulting polymers were characterized to determine their properties, such as inherent viscosity, which is an indicator of molecular weight. The data from these syntheses show that the properties of the polyimides can be tailored by the choice of the dianhydride comonomer.

Table 1: Synthesis and Inherent Viscosity of Polyimides from 4,4'-Oxybis(2,6-dibromoaniline) (TB-ODA)

Dianhydride Resulting Polyimide Inherent Viscosity (dL/g)¹
PMDA Polyimide 7a 0.31
BTDA Polyimide 7b 0.53
ODPA Polyimide 7c 0.61
BPDA Polyimide 7d 0.60
6FDA Polyimide 7e 0.49
DSDA Polyimide 7f 0.40

¹Measured at a concentration of 0.5 g/dL in NMP at 30°C. Source:

The characterization of these polyimides revealed good thermal stability, with glass transition temperatures ranging from 251°C to 328°C. Notably, the introduction of four bromine substituents on the diamine monomer resulted in polyimides with higher glass transition temperatures compared to analogous polyimides with only two bromine atoms. Furthermore, these tetrabrominated polyimides exhibited enhanced solubility in a variety of organic solvents, including THF, DMF, DMAc, and DMSO, which is a significant advantage for processing and applications.

Table 2: Chemical Compound Names

Abbreviation / Trivial Name Full Chemical Name
TB-ODA 4,4'-Oxybis(2,6-dibromoaniline) or 2,2′,6,6′-Tetrabromo-4,4′-oxydianiline
PMDA Pyromellitic dianhydride
BTDA 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride
ODPA 4,4′-Oxydiphthalic anhydride
BPDA 3,3′,4,4′-Biphenyltetracarboxylic dianhydride
6FDA 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride
DSDA 3,3′,4,4′-Diphenylsulfonetetracarboxylic dianhydride
NMP N-methyl-2-pyrrolidone
THF Tetrahydrofuran (B95107)
DMF N,N-Dimethylformamide
DMAc N,N-Dimethylacetamide

Influence of Monomer Structure on Polymer Architecture and Macromolecular Interactions

The incorporation of 4,4'-Oxybis(2,6-dibromoaniline) into polymer backbones has a profound effect on the resulting material's architecture and intermolecular forces. The presence of the four bromine atoms introduces significant steric hindrance, which disrupts chain packing and reduces intermolecular interactions. This leads to an increase in the fractional free volume (FFV) within the polymer matrix.

For instance, polyimides derived from 2,2'-disubstituted biphenyltetracarboxylic dianhydrides (BPDAs) generally exhibit better solubility compared to their counterparts based on the unsubstituted 4,4'-BPDA. mdpi.com The bulky substituents at the 2,2'-positions restrict the rotation of the single bond between the two phthalimide units, thereby increasing chain rigidity and hindering close packing. mdpi.com This principle also applies to the use of diamines with bulky substituents.

The flexible ether linkage in 4,4'-Oxybis(2,6-dibromoaniline) imparts a degree of rotational freedom to the polymer chain, which can influence properties such as solubility and glass transition temperature. The combination of bulky bromine atoms and the ether bridge results in polymers that are often more soluble in organic solvents compared to analogous polymers without these features.

Design and Synthesis of (Co)poly(hydroxyimide)s and Their Functionalization

The synthesis of (co)poly(hydroxyimide)s often involves a one-step polycondensation reaction. nih.govmdpi.com For example, novel soluble (co)poly(hydroxyimide)s have been synthesized using 4,4'-oxydiphthalic anhydride (ODPA), 3,3'-dihydroxybenzidine (HAB), and 3,6-diaminodurene (D) in various molar ratios. mdpi.com The reaction is typically carried out in a mixture of N-methyl-2-pyrrolidone (NMP) and o-dichlorobenzene. nih.gov The resulting copolymers can be characterized by methods such as FTIR, NMR, XRD, and GPC to confirm their structure, composition, and molar masses. mdpi.com

The presence of hydroxyl groups in these polymers opens up possibilities for further functionalization. mdpi.com For example, these groups can be modified through thermal rearrangement to form polybenzoxazoles or functionalized via reactions like the Mitsunobu reaction to introduce side chains, leading to new materials with tailored properties for specific applications. mdpi.com

Exploration in Other Polymer Systems

The utility of 4,4'-Oxybis(2,6-dibromoaniline) extends beyond polyimides, with research exploring its incorporation into other polymer systems to enhance their properties.

Poly(amide)imide Resins

Poly(amide-imide)s (PAIs) are a class of high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the good mechanical properties and processability of polyamides. The synthesis of PAIs can be achieved through several routes, with the diisocyanate route being the most common commercially. matec-conferences.org This method involves the reaction of a diisocyanate with a tricarboxylic acid anhydride. matec-conferences.org

Another route is the acid chloride pathway, where a trimellitic acid chloride reacts with an aromatic diamine to form a poly(amide-amic acid), which is subsequently imidized. matec-conferences.org Novel poly(amide-imide) materials have been developed using a 4,4'-biphenyldiamine monomer with trifluoromethyl groups at the 2 and 6 positions of one of the aromatic rings. nih.gov The synthesis of these polymers involves a cross-coupling reaction. nih.gov These PAIs have demonstrated good solubility in various organic solvents and high viscosity, indicating the formation of high molar mass polymers. nih.gov

Epoxy Resins and Related Cured Systems

In the realm of epoxy resins, aromatic amines are a major class of curing agents, or hardeners. google.comthreebond.co.jp They react with the epoxide groups of the epoxy resin to form a cross-linked, three-dimensional network, transforming the liquid resin into a hard, infusible solid. google.comscholaris.ca The curing process typically involves the reaction of active hydrogens on the amine groups with the oxirane rings of the epoxy resin. scholaris.ca

The structure of the amine curing agent significantly influences the properties of the cured epoxy system. Aromatic amines, in general, impart higher thermal stability and chemical resistance to the cured resin compared to aliphatic amines. researchgate.net 4,4'-Oxybis(2,6-dibromoaniline), with its aromatic nature and four bromine atoms, can be utilized as a curing agent for epoxy resins. The bulky bromine substituents can affect the cross-linking density and the final properties of the cured material, potentially enhancing flame retardancy and modifying thermal and mechanical characteristics.

The curing of epoxy resins can be initiated by heat, and the curing temperature can range from 60 to 200°C. google.com The stoichiometry between the epoxy resin and the curing agent is crucial for achieving optimal properties. The ideal loading of the curing agent is when the number of moles of epoxy groups is equal to the number of moles of active hydrogens on the amine. threebond.co.jp

Polyether Imides

Extensive research into the synthesis and characterization of polyether imides (PEIs) derived from the specific chemical compound 4,4'-Oxybis(2,6-dibromoaniline) has revealed a significant gap in the currently available scientific literature. While the field of polyether imides is well-established, with numerous studies detailing their synthesis from various aromatic diamines and dianhydrides, specific research focused on the polymerization of 4,4'-Oxybis(2,6-dibromoaniline) to form polyether imides could not be identified.

Polyether imides are a class of high-performance thermoplastic polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance. Their synthesis typically involves a polycondensation reaction between an aromatic diamine and an aromatic dianhydride, often proceeding through a soluble poly(amic acid) precursor which is subsequently chemically or thermally cyclized to the final polyimide structure.

The bromine substituents on the 4,4'-Oxybis(2,6-dibromoaniline) molecule would be expected to influence the properties of any resulting polyether imide. Generally, the incorporation of halogen atoms, such as bromine, into a polymer backbone can enhance flame retardancy. Additionally, the bulky bromine atoms could affect the polymer chain packing, potentially leading to increased solubility and a higher glass transition temperature compared to non-brominated analogues.

However, without specific experimental data from studies involving 4,4'-Oxybis(2,6-dibromoaniline) in the synthesis of polyether imides, any discussion of detailed research findings, polymerization conditions, or the specific properties of the resulting polymers would be speculative. Consequently, data tables detailing such findings cannot be provided at this time. Further empirical research is required to explore the polymerization of 4,4'-Oxybis(2,6-dibromoaniline) into polyether imides and to characterize the properties of these potential materials.

Flame Retardancy Mechanisms and Material Science Applications

Role of Brominated Aromatic Amines in Flame Retardancy

Brominated flame retardants (BFRs), including aromatic amines like 4,4'-Oxybis(2,6-dibromoaniline), are a major class of chemical additives that reduce the flammability of materials. wikipedia.org Their primary function is to inhibit or suppress the combustion process, thereby delaying ignition and slowing the spread of fire. isola-group.combsef.com This provides crucial escape time in the event of a fire. bsef.comalbemarle.com

The principal flame retardant action of brominated compounds occurs in the gas phase. additivesforpolymer.comnist.gov During combustion, the polymer undergoes thermal decomposition, releasing flammable volatile gases. nih.gov The heat generated from the combustion of these gases is fed back to the polymer, sustaining the burning cycle. nih.gov

Brominated flame retardants like 4,4'-Oxybis(2,6-dibromoaniline) interfere with this cycle. Upon heating, the compound decomposes and releases bromine radicals (Br•). isola-group.comebfrip.org These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame. ebfrip.orgacs.orgmdpi.com

The key reactions involved are:

Formation of Hydrogen Bromide (HBr): The released bromine radical (Br•) reacts with the polymer fuel (R-H) to form hydrogen bromide (HBr).

Br• + R-H → HBr + R•

Radical Quenching: The HBr then reacts with the highly reactive H• and OH• radicals, replacing them with the much less reactive Br• radical. isola-group.comacs.org

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

This process, known as radical trapping, effectively interrupts the exothermic reactions in the flame, leading to a reduction in heat generation and suppression of the fire. ebfrip.orgyoutube.comky-europe.com The effectiveness of halogens as flame retardants follows the order F < Cl < Br ≈ I, with bromine being particularly efficient because HBr is released over a narrow temperature range that coincides with the decomposition of many common polymers. isola-group.commdpi.com

In addition to their gas-phase activity, brominated flame retardants can also contribute to flame retardancy in the condensed phase (the solid polymer). nist.gov This mechanism involves the formation of a protective char layer on the surface of the material. bsef.comresearchgate.netcrepim.fr

This char layer acts as a physical barrier with several functions:

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition and the release of flammable volatiles. bsef.comcrepim.frmdpi.com

Fuel Barrier: It prevents the flammable gases produced by pyrolysis from reaching the flame. nist.govmdpi.com

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion. mdpi.com

The aromatic structure of 4,4'-Oxybis(2,6-dibromoaniline) can promote charring. During combustion, the aromatic rings can crosslink and form a stable, carbonaceous residue. researchgate.net This charring process is a key condensed-phase mechanism that complements the gas-phase radical scavenging. nist.govresearchgate.net

Strategies for Incorporating 4,4'-Oxybis(2,6-dibromoaniline) in Flame Retardant Materials

There are two primary strategies for incorporating flame retardants like 4,4'-Oxybis(2,6-dibromoaniline) into polymeric materials: reactive and additive approaches. isola-group.com

In the reactive approach, the flame retardant is chemically bonded to the polymer backbone. isola-group.com 4,4'-Oxybis(2,6-dibromoaniline), with its two primary amine functional groups, is well-suited for use as a reactive flame retardant. These amine groups can react with other monomers or polymers to become an integral part of the polymer chain.

For example, it can be used as a curing agent for epoxy resins. wipo.int The amine groups react with the epoxy groups of the resin, incorporating the bromine-containing molecule directly into the crosslinked network of the final thermoset material. olinepoxy.comdic-global.com This approach is also used in the synthesis of other high-performance polymers like polyimides.

Advantages of the reactive approach include:

Permanence: Since the flame retardant is part of the polymer structure, it is less likely to leach out or migrate to the surface over time, ensuring long-term flame retardancy. isola-group.com

Minimal Impact on Physical Properties: Chemical incorporation can have less of a negative effect on the mechanical and physical properties of the polymer compared to additive methods.

A notable application is in the manufacturing of printed circuit boards, where reactive brominated flame retardants like Tetrabromobisphenol-A (TBBPA) are chemically bound to the epoxy resin. wikipedia.orgicl-industrialproducts.com

In the additive approach, the flame retardant is physically mixed with the polymer before or during processing. isola-group.com The flame retardant is dispersed within the polymer matrix without forming chemical bonds. isola-group.comoeko.info While 4,4'-Oxybis(2,6-dibromoaniline) is primarily used as a reactive flame retardant, the principles of additive flame retardancy are relevant to the broader context of brominated flame retardants.

Considerations for additive flame retardants include:

Compatibility: The flame retardant must be compatible with the host polymer to ensure uniform dispersion and prevent negative effects on the material's properties.

Thermal Stability: The additive must be stable at the processing temperatures of the polymer to avoid premature decomposition.

Potential for Migration: Additive flame retardants can potentially migrate out of the polymer over time, which can reduce flame retardant efficacy and lead to environmental exposure. isola-group.com

Synergistic Effects in Brominated Flame Retardant Systems

The effectiveness of brominated flame retardants can be significantly enhanced by using them in combination with other compounds, a phenomenon known as synergism. psu.edumdpi.com A classic example is the synergistic interaction between brominated compounds and antimony trioxide (Sb₂O₃). psu.edumdpi.com

When used together, these two components have a greater flame retardant effect than the sum of their individual effects. psu.edu The mechanism of this synergy is complex but is understood to involve the following steps in the gas phase:

During combustion, the brominated flame retardant releases HBr.

HBr reacts with antimony trioxide to form antimony trihalides (e.g., SbBr₃), which are more volatile.

The volatile antimony species act as radical traps in the flame, similar to HBr, but are thought to be even more effective at interrupting the combustion chain reactions. psu.edu

This synergistic relationship allows for a lower total loading of flame retardant to achieve the desired level of fire safety, which can be beneficial for the cost and physical properties of the final material. psu.edu Similar synergistic effects have also been observed between bromine and phosphorus-containing flame retardants in certain polymers. researchgate.net

Interaction with Antimony Compounds

The combination of halogenated compounds with antimony trioxide (Sb₂O₃) is a well-established synergistic system in flame retardancy. mdpi.comflameretardants-online.comalfa-chemistry.com While no specific studies on 4,4'-Oxybis(2,6-dibromoaniline) with antimony compounds were found, the general mechanism is understood to proceed as follows:

During combustion, the polymer containing the flame retardant and synergist decomposes. The brominated flame retardant, in this case theoretically 4,4'-Oxybis(2,6-dibromoaniline), would release hydrogen bromide (HBr). This HBr then reacts with antimony trioxide in a series of reactions to form antimony trihalides (e.g., SbBr₃), which are volatile.

Key Reactions in Halogen-Antimony Synergism:

ReactantsProductsPhase
R-Br (from flame retardant) + Polymer-HHBr + R• + Polymer•Gas/Condensed
Sb₂O₃ + HBrSbOBr + H₂OCondensed
SbOBrSbBr₃ + Sb₂O₃Gas/Condensed

These antimony halides are effective flame inhibitors in the gas phase, where they act as radical scavengers, interrupting the highly exothermic oxidation reactions of combustion. psu.edu The synergy arises because the combined effect of the halogenated compound and antimony trioxide is greater than the sum of their individual effects. flameretardants-online.com

Synergism with Phosphorus-Containing Flame Retardants

The interaction between bromine and phosphorus flame retardants is another area of significant interest, often leading to synergistic effects that enhance the fire resistance of polymeric materials. mdpi.com Although no research directly investigates this synergism with 4,4'-Oxybis(2,6-dibromoaniline), the established principles suggest a dual-mode action.

In this synergistic system, the phosphorus-based flame retardant typically acts in the condensed phase by promoting the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen. mdpi.com The brominated flame retardant, upon decomposition, releases bromine radicals into the gas phase, quenching the flame.

The synergy is believed to stem from several interactions:

The phosphorus compound can stabilize the bromine in the condensed phase, leading to a more controlled release of HBr.

The HBr released by the brominated compound can catalyze the charring process initiated by the phosphorus compound.

This combined gas-phase and condensed-phase action leads to a more efficient flame retardant system. mdpi.com

Advanced Methodologies for Flame Retardancy Assessment

To understand the effectiveness and mechanisms of flame retardants, a variety of analytical techniques are employed.

Combustion Behavior Analysis Techniques

Several methods are used to analyze the combustion behavior of polymers containing flame retardants. cetjournal.itnih.govmdpi.comnih.gov These techniques provide quantitative data on how a material burns, which is crucial for evaluating the performance of a flame retardant system.

Common Combustion Analysis Techniques:

TechniqueMeasured ParametersInformation Gained
Limiting Oxygen Index (LOI) Minimum oxygen concentration to sustain combustionFlammability of the material
UL 94 Vertical Burn Test Time to self-extinguish, dripping behaviorIgnition resistance and flame spread
Cone Calorimetry Heat release rate (HRR), time to ignition (TTI), smoke productionComprehensive fire behavior under forced-combustion conditions
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureThermal stability and decomposition profile of the material nist.govresearchgate.netmdpi.com

These tests would be essential to quantify the flame retardant efficacy of 4,4'-Oxybis(2,6-dibromoaniline) in various polymer matrices.

Molecular Mechanism Investigations of Flame Retardancy

Understanding the flame retardancy mechanism at a molecular level requires techniques that can identify the chemical species and reactions occurring during combustion. nih.govmdpi.com

Techniques for Mechanistic Studies:

TechniqueApplication in Flame Retardancy
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identifies the volatile decomposition products of the polymer and flame retardant, providing insight into the gas-phase inhibition mechanism. mdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR) of evolved gases Analyzes the functional groups of gaseous products released during combustion. cetjournal.it
X-ray Photoelectron Spectroscopy (XPS) of char residue Determines the elemental composition and chemical states of the char, revealing the condensed-phase mechanism.
Raman Spectroscopy of char residue Characterizes the graphitic structure of the char, indicating its quality and thermal stability.

Through these advanced methodologies, a detailed picture of the flame retardant action of a compound like 4,4'-Oxybis(2,6-dibromoaniline) could be developed, from its macroscopic effects on flammability to the specific molecular interactions that provide fire resistance. However, such dedicated research on this specific compound is not currently available in the public domain.

Advanced Characterization Methodologies for 4,4 Oxybis 2,6 Dibromoaniline and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the molecular architecture of 4,4'-Oxybis(2,6-dibromoaniline) and its derivatives.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in the structural analysis of 4,4'-Oxybis(2,6-dibromoaniline).

¹H NMR: In the ¹H NMR spectrum of 4,4'-Oxybis(2,6-dibromoaniline), the aromatic protons appear as a singlet, and the amine protons also produce a distinct signal. The integration of these signals corresponds to the number of protons in each unique chemical environment, confirming the molecular symmetry.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. udel.edu Due to the molecule's symmetry, the spectrum of 4,4'-Oxybis(2,6-dibromoaniline) will show a specific number of signals corresponding to the chemically non-equivalent carbon atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, carbons bonded to bromine or the ether oxygen will have characteristic chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4,4'-Oxybis(2,6-dibromoaniline)

Atom No.Predicted Chemical Shift (ppm)
1145.2
2110.1
3135.8
4142.7

Note: Data is based on computational predictions and may vary from experimental values.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4,4'-Oxybis(2,6-dibromoaniline) and its derivatives displays characteristic absorption bands that confirm their structural features.

Key vibrational modes for 4,4'-Oxybis(2,6-dibromoaniline) include:

N-H stretching: The amine groups exhibit characteristic stretching vibrations.

C-N stretching: The stretching of the carbon-nitrogen bond in the aromatic amine is observable.

C-O-C stretching: The ether linkage shows a strong, characteristic asymmetric stretching band.

C-Br stretching: The carbon-bromine bonds also have specific vibrational frequencies, though they may be in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretching: These bands confirm the presence of the benzene (B151609) rings.

The study of related brominated anilines, such as 2,6-dibromo-4-nitroaniline, provides further insight into the vibrational characteristics of such substituted aromatic systems. nih.gov

Table 2: Characteristic FTIR Absorption Bands for 4,4'-Oxybis(2,6-dibromoaniline) and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
Ether (C-O-C)Asymmetric Stretching1200 - 1270
Carbon-Bromine (C-Br)Stretching500 - 600

Note: These are general ranges and can be influenced by the specific molecular environment.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For 4,4'-Oxybis(2,6-dibromoaniline), high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula C₁₂H₈Br₄N₂O. The isotopic pattern observed in the mass spectrum is particularly characteristic due to the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a distinctive pattern of peaks that can be used to identify the compound.

Predicted m/z values for various adducts of 4,4'-Oxybis(2,6-dibromoaniline) can be calculated to aid in the interpretation of the mass spectrum. uni.lu

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are essential for evaluating the stability and performance of materials at different temperatures. For polymers and other materials derived from 4,4'-Oxybis(2,6-dibromoaniline), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of materials. For polyamides and polyimides derived from diamines like 4,4'-Oxybis(2,6-dibromoaniline), TGA curves reveal the onset temperature of decomposition, the rate of weight loss, and the amount of residual char at high temperatures. The introduction of bromine atoms is expected to enhance the flame retardancy of the resulting polymers, which would be reflected in higher char yields in the TGA analysis. For instance, studies on various polyamides have shown that their thermal stability can be effectively evaluated using TGA. researchgate.net

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For polymers derived from 4,4'-Oxybis(2,6-dibromoaniline), the Tg is a critical parameter that defines the upper-temperature limit for their application. DSC analysis of related polyimides and polyamides has been instrumental in characterizing their thermal properties. researchgate.net The rigidity of the polymer backbone, influenced by the structure of the diamine monomer, directly affects the Tg.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytic technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. scribd.comhitachi-hightech.com This method is instrumental in identifying physical and chemical changes in materials, such as phase transitions, melting, and decomposition. scribd.com In a typical DTA setup, both the sample and a reference (commonly α-alumina) are heated simultaneously. hitachi-hightech.com An endothermic process in the sample results in a lower temperature relative to the reference, creating a negative peak on the DTA curve, while an exothermic process leads to a higher sample temperature and a positive peak. scribd.comhitachi-hightech.com

For polymers derived from 4,4'-Oxybis(2,6-dibromoaniline), DTA is crucial for determining key thermal properties like the glass transition temperature (Tg). The Tg is a critical parameter for polyimides, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For instance, a series of polyimides synthesized from a phosphorus-containing diamine exhibited glass transition temperatures ranging from 230 to 304 °C as measured by differential scanning calorimetry (DSC), a related thermal analysis technique, and from 228 to 305 °C by dynamic mechanical analysis (DMA). researchgate.net These values are vital for defining the upper service temperature of the polymeric materials.

The thermal degradation of these polymers is also assessed using techniques like thermogravimetric analysis (TGA), often coupled with DTA. For example, phosphorus-containing polyimides have shown degradation temperatures (Td 5% for 5% weight loss) between 544 and 597 °C in a nitrogen atmosphere, with significant char yields of 59–65 wt% at 800 °C, indicating excellent thermal stability. researchgate.net

Table 1: Thermal Properties of Polyimides Derived from a Phosphorus-Containing Diamine This table is based on data for polyimides synthesized from 1,4-Bis(4-aminophenoxy)-2-(6-oxido-6H-dibenz[c,e] mdpi.comaps.orgoxaphosphorin-6-yl) phenylene, a derivative conceptually related to the types of polymers that could be formed using halogenated diamines.

PropertyValue RangeMethod
Glass Transition Temperature (Tg)230 - 304 °CDSC
Glass Transition Temperature (Tg)228 - 305 °CDMA
5% Weight Loss Temperature (Td 5%)544 - 597 °CTGA (in N₂)
Char Yield at 800 °C59 - 65 wt%TGA (in N₂)

Data sourced from research on phosphorus-containing polyimides. researchgate.net

Microscopic Techniques for Morphological and Structural Analysis

Microscopic techniques are indispensable for visualizing the surface topography and internal structure of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan a specimen's surface, generating high-resolution, three-dimensional images. pressbooks.pubazom.com This technique is invaluable for examining the surface morphology, topography, and composition of polymers. pressbooks.pub Unlike Transmission Electron Microscopy (TEM), SEM can analyze samples of varying thicknesses without the need for preparing ultra-thin sections. azom.com

In the context of polymers derived from 4,4'-Oxybis(2,6-dibromoaniline), SEM is used to:

Analyze Surface Morphology: To visualize the surface features of polymer films or membranes. For instance, in the study of nanofiltration membranes, SEM is used to determine the structure of the "skin" and the support layer. icm.edu.pl

Assess Degradation: To observe surface irregularities, cracks, and other morphological changes that occur due to factors like UV irradiation. pressbooks.pub

Evaluate Polymer Blends: To understand the distribution and arrangement of different phases in a polymer blend, which is crucial for developing new materials with enhanced properties. azom.com

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample's surface. icm.edu.pl

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM by passing a beam of electrons through an ultra-thin specimen. nih.gov This allows for the visualization of the internal structure of materials, including crystalline and amorphous regions. researchgate.net

For polymers derived from 4,4'-Oxybis(2,6-dibromoaniline), TEM is critical for:

Analyzing Nanoscale Structures: Visualizing the arrangement of polymer chains and the morphology of nanodomains in block copolymers. mdpi.com

Characterizing Crystalline Regions: Mapping the size, distribution, and orientation of crystalline domains within a polymer matrix. researchgate.net Low-dose high-resolution TEM (LD-HRTEM) can be used to image lattice fringes and supramolecular structures without causing significant beam damage to the polymer. fraunhofer.de

Investigating Interfaces: Studying the interfaces between different phases in polymer blends or composites, which govern many of the material's bulk properties. nih.gov

Sample preparation for TEM is critical, often requiring the creation of very thin films or the use of techniques like cryo-microtomy to preserve the material's natural structure. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. aps.org It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. aps.org

AFM is particularly useful for characterizing polymer films and surfaces derived from 4,4'-Oxybis(2,6-dibromoaniline) by:

Mapping Surface Topography: Providing detailed information about the surface roughness and features of polymer films. researchgate.net

Distinguishing Polymer Domains: In polymer blends, AFM can differentiate between different polymer domains based on variations in their mechanical or electrical properties. mdpi.comntmdt-si.com For example, in polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) block copolymers, AFM can reveal height differences between the PS and PMMA domains. mdpi.com

Analyzing Thin Films: Determining the thickness of thin polymer films by scanning across a scratch made in the film. ntmdt-si.com

Recent advancements have seen the use of machine learning workflows to automatically analyze AFM images of polymer blends, identifying domains and calculating their size distributions. rsc.org

Diffraction Techniques for Crystalline Structure Analysis

Diffraction techniques are fundamental for determining the atomic and molecular structure of crystalline materials.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It works by directing a beam of X-rays at a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern provides information about the arrangement of atoms within the crystal lattice.

For polyimides and other polymers derived from 4,4'-Oxybis(2,6-dibromoaniline), XRD is used to:

Determine Crystallinity: To assess the degree of crystallinity in a polymer. A prominent and strong reflection in the XRD pattern can indicate a semicrystalline morphology. mdpi.com

Calculate Interchain Spacing (d-spacing): The position of the diffraction peaks can be used to calculate the distance between polymer chains. For example, certain fluorinated polyimides have been shown to have a larger d-spacing, which is advantageous for inhibiting chain packing and can affect properties like gas permeability. researchgate.net

Table 2: Illustrative XRD Data for a Semicrystalline Polyimide Film This table presents hypothetical data to illustrate the type of information obtained from XRD analysis of a polymer film.

Peak Position (2θ)d-spacing (Å)Relative IntensityCrystalline Phase/Orientation
22.0°4.04Strong(110)
25.5°3.49Medium(200)
28.2°3.16Weak(210)

This is a representative table. Actual values would be determined experimentally.

Chromatographic Methods for Molecular Weight and Purity Analysis

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a premier analytical technique for determining the molecular weight distribution of polymers and oligomers. chromatographyonline.comwikipedia.org The fundamental principle of GPC is the separation of molecules based on their hydrodynamic volume, or size in solution, rather than their chemical affinity to the stationary phase. nih.govlcms.cz This separation is achieved by passing the analyte, dissolved in a suitable mobile phase, through a column packed with porous gel beads. lcms.cz

The separation mechanism is straightforward: larger molecules, which are excluded from entering the pores of the gel beads, travel a shorter path and elute from the column first. nih.gov Smaller molecules can diffuse into the pores, leading to a longer path and later elution. nih.gov Consequently, the retention time in a GPC system is inversely proportional to the molecular size of the analyte. By calibrating the system with well-characterized molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of log (molecular weight) versus retention time can be constructed, allowing for the determination of the molecular weight distribution of an unknown sample. cdc.govlcms.cz

For a relatively small molecule like 4,4'-Oxybis(2,6-dibromoaniline), GPC is highly effective for quantifying its purity by separating it from higher molecular weight oligomers or polymeric impurities that may form during synthesis or degradation. It can also separate the monomer from smaller, unreacted starting materials. The technique is particularly valuable for characterizing derivatives of 4,4'-Oxybis(2,6-dibromoaniline) that have been intentionally polymerized or have formed oligomeric side products.

Research Findings:

While specific GPC studies focusing exclusively on 4,4'-Oxybis(2,6-dibromoaniline) are not prevalent in publicly accessible literature, extensive research on structurally similar brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs) and derivatives of tetrabromobisphenol A (TBBPA), provides a strong basis for defining an analytical approach. labrulez.comnih.gov GPC is routinely used as a clean-up technique to isolate these halogenated flame retardants from complex matrices by removing high molecular weight substances like lipids. nih.govnih.gov

For the analysis of low molecular weight compounds and oligomers, high-resolution GPC columns with small particle sizes (e.g., 5 µm) and small pore sizes are ideal. researchgate.net These columns provide the necessary resolving power to separate species with small differences in hydrodynamic volume. The choice of mobile phase is critical and is primarily dictated by the solubility of the analyte. harvard.edu Solvents such as tetrahydrofuran (B95107) (THF), toluene, or N,N-dimethylformamide (DMF) are commonly employed for aromatic and brominated compounds. cdc.govnih.gov Detection is typically accomplished using a differential refractive index (RI) detector, which is sensitive to the concentration of the analyte, or an ultraviolet (UV) detector, which is suitable for aromatic compounds that absorb UV light. cdc.govlcms.cz

An illustrative GPC analysis of a synthesized batch of 4,4'-Oxybis(2,6-dibromoaniline) would aim to separate the monomer from potential dimers, trimers, and other oligomeric species. The resulting chromatogram would show a primary peak corresponding to the monomer, with any higher molecular weight impurities eluting at earlier retention times. The purity of the monomer can be determined from the relative area of its peak compared to the total area of all peaks in the chromatogram.

Below is a hypothetical data table representing the GPC analysis of a sample of 4,4'-Oxybis(2,6-dibromoaniline) containing oligomeric impurities. The experimental conditions are based on typical parameters used for the analysis of low molecular weight brominated aromatic compounds.

Table 1: Illustrative GPC Experimental Parameters for the Analysis of 4,4'-Oxybis(2,6-dibromoaniline)

ParameterValue
Instrument High-Performance Liquid Chromatography (HPLC) system
Column 2 x Styragel® HR 1 (300 x 7.8 mm, 5 µm particle size)
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Differential Refractive Index (RI)
Injection Volume 50 µL
Sample Concentration 2 mg/mL in THF
Calibration Standards Polystyrene (narrow molecular weight distribution)

Table 2: Representative GPC Data for Molecular Weight and Purity Analysis of a 4,4'-Oxybis(2,6-dibromoaniline) Sample

Peak IDRetention Time (min)Calculated Mw (Da)% Peak AreaIdentification
115.215801.5Trimer/Oligomer
216.510554.2Dimer
318.152894.0Monomer (4,4'-Oxybis(2,6-dibromoaniline))
420.3<2000.3Low MW Impurity

The data presented in Table 2 illustrates how GPC can effectively quantify the purity of the 4,4'-Oxybis(2,6-dibromoaniline) monomer and characterize the distribution of oligomeric species. This information is critical for quality control in the synthesis of the compound and for understanding the composition of its derivatives used in further applications.

Theoretical and Computational Investigations of 4,4 Oxybis 2,6 Dibromoaniline Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic properties of molecules. For a compound like 4,4'-Oxybis(2,6-dibromoaniline), DFT calculations would be instrumental in understanding its reactivity and potential as a monomer.

Although direct DFT studies on 4,4'-Oxybis(2,6-dibromoaniline) are scarce, research on similar brominated flame retardants demonstrates the utility of this approach. For instance, DFT has been used to calculate the bond dissociation enthalpies (BDEs) for C-Br, C-O, and C-C bonds in various brominated flame retardants. researchgate.net Such studies help in predicting the initial steps of thermal degradation, a key aspect of flame retardancy. Based on analogous systems, it is expected that the C-Br bonds in 4,4'-Oxybis(2,6-dibromoaniline) would be the most likely to undergo homolytic cleavage under thermal stress, releasing bromine radicals that can interrupt the combustion cycle in the gas phase.

Furthermore, DFT calculations can map the distribution of electron density and identify the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity. For 4,4'-Oxybis(2,6-dibromoaniline), the amino groups are expected to be the primary sites for electrophilic attack and polymerization reactions. The high electron density on the nitrogen atoms and specific carbons in the aromatic rings, which can be quantified by DFT, would confirm their role as nucleophilic centers. Recent studies on the polymerization of triazine-based benzoxazine (B1645224) monomers have utilized DFT to probe electronic structures and noncovalent interactions, demonstrating how bromine incorporation can modify HOMO-LUMO energy gaps and electrostatic potentials, thereby influencing polymerization kinetics. acs.org

A hypothetical DFT study on 4,4'-Oxybis(2,6-dibromoaniline) could yield the following type of data:

Calculated PropertyPredicted Significance for 4,4'-Oxybis(2,6-dibromoaniline)
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity, which is relevant for polymerization.
Electron Density Map Highlights electron-rich areas (amine groups) and electron-poor areas, predicting sites for chemical reactions.
Bond Dissociation Energies (BDEs) Predicts the weakest bonds (likely C-Br) and the initial steps of thermal degradation, crucial for its flame-retardant action.
Mulliken Atomic Charges Quantifies the charge distribution on each atom, providing insight into electrostatic interactions and reactivity.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly suited for mapping the conformational landscape of a molecule. The flexibility of the diphenyl ether linkage in 4,4'-Oxybis(2,6-dibromoaniline) is a critical determinant of the properties of polymers derived from it.

Studies on polybrominated diphenyl ethers (PBDEs) using ab initio and DFT methods have shown that these molecules are conformationally flexible, with low energy barriers for the interconversion of stable conformers. nih.govresearchgate.net The dihedral angles defining the twist around the C-O-C bridge are key parameters. For 4,4'-Oxybis(2,6-dibromoaniline), similar calculations would reveal the preferred spatial arrangement of the two dibromoaniline rings. The presence of bulky bromine atoms ortho to the ether linkage and the amino groups will impose steric constraints that influence the range of accessible conformations.

Understanding the conformational preferences is essential because the three-dimensional shape of the monomer unit influences how it packs in a crystal and, more importantly, the chain architecture and morphology of the resulting polymer. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically varying the key dihedral angles and calculating the energy of each conformation to identify the global and local minima.

Molecular Dynamics Simulations for Polymer and Material Behavior

While quantum mechanics is ideal for single molecules or small clusters, molecular dynamics (MD) simulations are the tool of choice for studying the behavior of large systems like polymers over time.

MD simulations can provide insights into the process of polymerization, tracking the growth of polymer chains from monomers. tue.nl For polymers derived from 4,4'-Oxybis(2,6-dibromoaniline), reactive force fields (like ReaxFF) or specialized MD algorithms could be employed to model the chemical reactions that form the polymer backbone, for example, in the synthesis of polyamides or polyimides.

These simulations can help visualize how monomer orientation, solvent effects, and temperature influence the rate of polymerization and the structure of the resulting polymer chains. nih.gov For instance, MD simulations have been used to study the self-assembly of aromatic amino acids and the formation of polymer networks from amine-containing monomers, revealing the importance of hydrogen bonding and intermolecular interactions in directing the final structure. rsc.orgresearchgate.net Such simulations for polymers of 4,4'-Oxybis(2,6-dibromoaniline) could predict properties like the degree of cross-linking, chain entanglement, and the development of morphology. tue.nl

The primary application of many brominated compounds is flame retardancy. MD simulations using reactive force fields are a powerful tool to investigate the atomistic mechanisms of thermal degradation and flame retardancy. nih.gov While specific simulations on polymers from 4,4'-Oxybis(2,6-dibromoaniline) are not published, the methodology has been applied to other polymers.

These simulations can model the high-temperature decomposition of the polymer, tracking the formation of various degradation products. acs.orgresearchgate.netnih.gov For a polymer containing 4,4'-Oxybis(2,6-dibromoaniline) units, simulations would likely show the initial scission of C-Br bonds, releasing bromine radicals. These radicals can then be tracked in the gas phase to observe their quenching effect on the chain reactions of combustion (e.g., reacting with H• and OH• radicals). Furthermore, the simulations can shed light on the condensed-phase mechanisms, such as the formation of a protective char layer, which is often enhanced by the aromatic structure of the monomer. Studies on the thermal degradation of tetrabromobisphenol A (TBBA) have characterized the decomposition products, highlighting the release of hydrogen bromide and brominated phenols, which is a key aspect of its flame retardant action. capes.gov.br

Simulation TypeInformation Gained for Polymers of 4,4'-Oxybis(2,6-dibromoaniline)
Reactive MD of Polymerization Predicts polymer chain growth, structure, and cross-linking.
Reactive MD of Thermal Degradation Elucidates the sequence of bond-breaking events and identifies initial degradation products.
Gas-Phase Radical Dynamics Models the flame-inhibiting action of released bromine radicals.
Condensed-Phase Simulation Investigates the formation and stability of a protective char layer.

Computational Design of Functional Monomers and Polymeric Materials

The ultimate goal of computational modeling in materials science is to move from understanding to prediction and design. By combining quantum chemical calculations and MD simulations, it is possible to engage in the in silico design of new monomers and polymers with targeted properties.

For example, starting with the 4,4'-Oxybis(2,6-dibromoaniline) scaffold, computational methods could be used to screen the effects of adding other functional groups to the aromatic rings. DFT calculations could quickly estimate how these modifications would alter the monomer's reactivity, thermal stability, and electronic properties. Subsequently, MD simulations could predict how these changes at the monomer level would translate into the macroscopic properties of the resulting polymer, such as its glass transition temperature, mechanical strength, and flame retardancy. This computational pre-screening can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, accelerating the development of new high-performance materials. While much of the recent focus in computational design has been on halogen-free flame retardants, the principles and workflows are directly applicable to the targeted modification of halogenated systems. researchgate.netresearchgate.net

Structure-Function Prediction Models

Structure-function prediction models in polymer science are computational methodologies aimed at establishing a direct correlation between the chemical structure of a monomer or a repeating polymer unit and the macroscopic properties of the resulting polymer. These models are built upon the fundamental principles of chemistry and physics and can range from quantum mechanical calculations to more coarse-grained molecular dynamics simulations.

For a monomer like 4,4'-Oxybis(2,6-dibromoaniline), initial computational studies would involve the calculation of various molecular descriptors. These descriptors are quantitative values that encode different aspects of the molecule's structure and electronic properties.

Interactive Table: Key Molecular Descriptors for 4,4'-Oxybis(2,6-dibromoaniline)

Below is an interactive table showcasing some of the fundamental molecular descriptors that would be calculated for 4,4'-Oxybis(2,6-dibromoaniline) to serve as inputs for structure-function prediction models.

Descriptor NamePredicted ValueSignificance in Polymer Properties
Molecular Weight 515.826 g/mol Influences viscosity, mechanical strength, and processing characteristics.
XlogP 4.9Indicates the hydrophobicity of the monomer, affecting solubility and moisture absorption in the resulting polymer.
Hydrogen Bond Donors 2The two amine (-NH2) groups can act as hydrogen bond donors, influencing inter-chain interactions and thus mechanical and thermal properties.
Hydrogen Bond Acceptors 3The ether oxygen and the two amine nitrogens can act as hydrogen bond acceptors, contributing to the polymer's cohesive energy density.
Polar Surface Area 55.06 ŲRelates to the polarity of the monomer, which can impact adhesion, and interactions with other materials.
Rotatable Bond Count 2The ether linkages provide some rotational freedom, which can affect the flexibility and glass transition temperature of the polymer chain.

Note: The values presented are based on established computational models and may vary slightly depending on the calculation method.

By incorporating these and other more advanced quantum-mechanical descriptors (such as HOMO-LUMO gap, dipole moment, and partial charges on atoms) into quantitative structure-property relationship (QSPR) models, researchers can begin to predict the properties of polyamides or other polymers synthesized from this diamine. For instance, the high bromine content suggested by the structure would likely impart significant flame-retardant properties to the resulting polymer, a hypothesis that can be quantitatively explored through such models.

Machine Learning Applications in Polymer Design

Machine learning (ML) represents a paradigm shift in materials science, moving from traditional trial-and-error experimentation to data-driven design. bris.ac.uk In polymer science, ML algorithms can learn from existing data to predict the properties of new, unsynthesized polymers. nih.gov

The general workflow for applying machine learning to polymer design involves several key steps:

Data Curation: Gathering a large dataset of polymers with their known properties.

Featurization: Converting the chemical structures of the polymers into numerical descriptors (features), much like those discussed in the previous section.

Model Training: Using the dataset to train an ML model (e.g., neural networks, support vector machines, or decision trees) to recognize the relationships between the features and the properties.

Prediction and Validation: Employing the trained model to predict the properties of new candidate polymers and validating these predictions through targeted experiments.

In the context of 4,4'-Oxybis(2,6-dibromoaniline), a hypothetical machine learning approach would involve designing a virtual library of polymers where this diamine is a monomer. The properties of these virtual polymers would then be predicted by a pre-trained ML model.

Interactive Table: Hypothetical Machine Learning Prediction for a Polyamide Derived from 4,4'-Oxybis(2,6-dibromoaniline)

This table illustrates the type of predictive output a machine learning model could generate for a novel polyamide incorporating 4,4'-Oxybis(2,6-dibromoaniline).

PropertyPredicted ValueConfidence ScoreBasis for Prediction
Glass Transition Temperature (Tg) High85%The rigid aromatic rings and potential for strong intermolecular forces suggest a high Tg.
Tensile Strength High80%The aromatic backbone and hydrogen bonding capabilities would contribute to high strength.
Flame Retardancy (LOI) Very High95%The high bromine content is a strong indicator of excellent flame retardant properties.
Solubility Low in common solvents90%The rigid, aromatic structure and high molecular weight would likely result in poor solubility.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific machine learning models for polymers of 4,4'-Oxybis(2,6-dibromoaniline) are not publicly available.

The power of machine learning lies in its ability to navigate the vast chemical space of possible polymers to identify candidates with a desirable combination of properties. nih.gov This accelerates the discovery of new materials for advanced applications, from high-performance plastics to specialty films and coatings.

Derivatives, Functionalization, and Advanced Material Development

Synthesis of Functionalized Analogs and Derivatives of 4,4'-Oxybis(2,6-dibromoaniline)

The synthesis of functionalized analogs from 4,4'-Oxybis(2,6-dibromoaniline) can be achieved by targeting its two primary reactive sites: the amine groups and the bromine-substituted aromatic rings. These modifications are crucial for altering the solubility, reactivity, and electronic properties of the monomer before its polymerization.

The primary amine groups (-NH₂) of 4,4'-Oxybis(2,6-dibromoaniline) are nucleophilic and can readily participate in a variety of chemical transformations. These reactions are fundamental for creating new derivatives and for preparing the monomer for specific polymerization reactions, such as the formation of polyimides or polyamides. Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a wide range of functional groups.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which can introduce further conjugation or serve as intermediates for other functional groups.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

These modifications allow for the introduction of functionalities that can enhance solubility, introduce cross-linking sites, or impart specific thermal or optical properties.

The four bromine atoms on the aromatic rings are key sites for derivatization, primarily through cross-coupling reactions. These reactions leverage modern organometallic catalysis to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity and functionality.

Notable derivatization strategies include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to introduce new alkyl or aryl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes to append vinyl groups.

Ullmann Condensation: Copper-catalyzed reaction to form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This is particularly relevant for creating extended ether or amine linkages. mdpi.com

Thio-bromo "click" reaction: A highly efficient reaction involving the substitution of bromine with a thiol, which can be used to attach a variety of functional moieties. rsc.org

The following table summarizes potential derivatization reactions for 4,4'-Oxybis(2,6-dibromoaniline).

Reactive SiteReaction TypeReagentsPotential Outcome
Amine Group AcylationAcyl Chloride (R-COCl)Formation of amide linkage; introduces new functional group R.
Amine Group Schiff Base CondensationAldehyde (R-CHO)Formation of imine; extends conjugation.
Aromatic Ring (C-Br) Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)C-C bond formation; attachment of new aryl groups.
Aromatic Ring (C-Br) Ullmann CondensationAniline (B41778) (Ph-NH₂)C-N bond formation; introduces secondary amine groups. mdpi.com
Aromatic Ring (C-Br) Thio-bromo "click" reactionThiol (R-SH)C-S bond formation; introduces thioether linkage. rsc.org

Chemical Modification and Post-Polymerization Functionalization of Derived Polymers

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functionalized monomers. researchgate.net This approach involves first creating a stable precursor polymer from 4,4'-Oxybis(2,6-dibromoaniline), followed by chemical modification of the polymer backbone. The bromine atoms retained in the polymer serve as versatile handles for this purpose.

For instance, 4,4'-Oxybis(2,6-dibromoaniline) can be polymerized with a dianhydride to form a polyimide. The resulting bromo-substituted polyimide is a precursor that can be functionalized via reactions targeting the C-Br bonds. A key advantage of this method is that the polymer's chain length and fundamental structure are preserved, allowing for systematic studies of how different functional groups affect the material's properties. nih.gov

A notable example of this strategy is the use of the Ullmann coupling reaction to functionalize bromo-substituted polymers. mdpi.com In a study on a bromo-substituted ether-linked polymer, researchers successfully converted the C-Br bonds to C-N bonds by reacting the polymer with aniline in the presence of a copper iodide catalyst. mdpi.com This amination significantly altered the polymer's properties.

Research Findings from an Analogous Post-Polymerization Modification Study mdpi.com

Property Precursor Polymer (PE-AF) Functionalized Polymer (PE-Sec-NHPh)
Modification Bromo-substituted backbone Aniline-substituted backbone via Ullmann coupling
Nitrogen Content Lower Higher due to aniline incorporation
Thermal Stability Stable up to 300 °C Enhanced stability up to 350 °C
Morphology Random More uniform, aggregated spherical particles (0.1–0.3 µm)

| CO₂ Gas Capture | 41.0 mg/g | Increased to 90.0 mg/g |

This data is based on the post-functionalization of an analogous bromo-substituted polymer and illustrates the potential impact of such modifications on polymers derived from 4,4'-Oxybis(2,6-dibromoaniline).

Other post-polymerization strategies applicable to polymers from 4,4'-Oxybis(2,6-dibromoaniline) include various cycloaddition reactions and other cross-coupling methods, enabling the creation of a diverse library of materials from a single precursor polymer. nih.gov

Integration of 4,4'-Oxybis(2,6-dibromoaniline)-Based Materials with Nanotechnology

The tailored properties of polymers derived from 4,4'-Oxybis(2,6-dibromoaniline) make them excellent candidates for creating advanced nanomaterials. This integration can be achieved by forming nanocomposites or by developing intrinsically nanostructured polymeric systems.

Polymer nanocomposites are materials where a polymer matrix is embedded with nanofillers. researchgate.net The immense surface area of these fillers can lead to significant improvements in mechanical, thermal, and barrier properties compared to the pure polymer. Polymers derived from 4,4'-Oxybis(2,6-dibromoaniline) can serve as high-performance matrices for various nanofillers.

Research on poly(aniline-co-4-bromoaniline)/clay nanocomposites has demonstrated that bromoaniline-containing polymers can be effectively intercalated into clay layers, such as montmorillonite, to form structured nanocomposites. researchgate.net The polar nature of the amine and bromine functionalities in a polymer derived from 4,4'-Oxybis(2,6-dibromoaniline) could promote strong interactions with the surface of inorganic nanoparticles, leading to good dispersion and enhanced performance.

Nanofiller TypePotential Enhancement in Polymer Matrix
Layered Silicates (e.g., Montmorillonite) Improved mechanical strength, thermal stability, and gas barrier properties. researchgate.net
Carbon Nanotubes (CNTs) Enhanced electrical conductivity and mechanical reinforcement.
Silica (SiO₂) Nanoparticles Increased stiffness, hardness, and thermal stability.
Metallic Nanoparticles (e.g., Ag, Au) Introduction of optical, catalytic, or antimicrobial properties.

Beyond simple mixing, polymers derived from 4,4'-Oxybis(2,6-dibromoaniline) can be designed to self-assemble into well-defined nanostructures. This is typically achieved by creating block copolymers, where different polymer chains with distinct properties are linked together.

Through post-polymerization functionalization, a hydrophobic polymer block made from 4,4'-Oxybis(2,6-dibromoaniline) could be coupled with a hydrophilic polymer block. In a selective solvent, these block copolymers can self-assemble into nanoscale structures like micelles, vesicles, or cylinders. The ability to synthesize polymers with diverse topological structures, such as linear, block, and bottlebrush architectures, opens up possibilities for creating complex, functional nanostructured materials from a single versatile monomer. rsc.org These systems are of great interest for applications in drug delivery, nanoreactors, and advanced coatings.

Advanced Applications in Materials Science

The incorporation of 4,4'-Oxybis(2,6-dibromoaniline), also known as 2,2′,6,6′‐tetrabromo‐4,4′‐oxydianiline (TB-ODA), into polymer structures gives rise to advanced materials with a unique combination of properties. The presence of four bromine atoms and a flexible ether linkage in its structure allows for the synthesis of high-performance polymers, particularly polyimides, with enhanced thermal stability, modified solubility, and specific optical and dielectric characteristics. These features make them highly suitable for demanding applications in high-temperature engineering, membrane technologies, and the electronics industry.

High-Temperature Engineering Fields

Polyimides derived from 4,4'-Oxybis(2,6-dibromoaniline) are distinguished by their exceptional thermal resistance, a critical requirement for materials used in high-temperature engineering sectors such as aerospace and automotive applications. The inherent rigidity of the aromatic backbone combined with the strong imide linkages results in polymers that maintain their structural integrity and mechanical properties at elevated temperatures.

Research has demonstrated that novel polyimides synthesized by reacting TB-ODA with various aromatic dianhydrides exhibit excellent thermal stability. capes.gov.br The glass transition temperatures (Tgs), which indicate the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, have been measured to be in the range of 251°C to 328°C for these materials. capes.gov.br Notably, when compared to polyimides made from the non-brominated or di-brominated analogues of oxydianiline, those containing the four bromine substituents from TB-ODA consistently show higher glass transition temperatures. capes.gov.br Furthermore, studies on similar substituted polyimides report decomposition temperatures (at 10% weight loss) exceeding 530°C, underscoring their ability to withstand extreme thermal stress without significant degradation. researchgate.net This high thermal stability makes them prime candidates for components that must operate in demanding, high-heat environments.

Table 1: Thermal Properties of Polyimides Derived from Brominated Oxydianilines

Polymer SystemGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 10% loss)Source
Polyimides from TB-ODA251°C - 328°CNot specified in source capes.gov.br
Polyimides from other substituted ODAs258°C - 320°C> 530°C researchgate.net

Membrane Technologies (e.g., Gas Separation)

The unique chemical structure of 4,4'-Oxybis(2,6-dibromoaniline) makes it a valuable monomer for creating advanced membrane materials, particularly for gas separation processes. capes.gov.br Polyimides are widely used for membrane applications due to their excellent processability, thermal stability, and chemical resistance. mdpi.com The introduction of bulky bromine atoms into the polyimide backbone, as is the case with TB-ODA, can disrupt chain packing, increase the fractional free volume, and thereby modify the gas transport properties.

One advanced application is the fabrication of carbon molecular sieve (CMS) membranes. These are produced by the controlled pyrolysis of a polymer precursor, in this case, a brominated polyimide. The bromine groups can act as a thermally crosslinkable moiety; heat treatment can induce debromination, creating a crosslinked structure that is more stable during the final high-temperature pyrolysis step. capes.gov.br This process helps in tailoring the ultramicroporosity of the final CMS membrane, which is crucial for achieving high gas permeability and selectivity. capes.gov.br

Research on CMS membranes derived from brominated 6FDA-based polyimides has yielded impressive results for gas separation.

Table 2: Gas Separation Performance of a Brominated Polyimide-Derived CMS Membrane

GasPermeability (Barrer*)Gas PairIdeal SelectivitySource
CO₂11169CO₂/CH₄26.5 capes.gov.br
O₂2182O₂/N₂5.4 capes.gov.br

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

The data shows that these membranes possess high permeability, which is essential for large-scale applications as it minimizes the required membrane surface area. mdpi.com The excellent H₂ separation performance also suggests potential for hydrogen purification applications. capes.gov.br The ability to fine-tune the membrane's molecular sieving properties through the use of precursors like TB-ODA is a key area of development for future energy-efficient separation technologies. analog.com

Electrical and Electronic Applications (e.g., Insulating materials, PCBs)

Aromatic polyimides are cornerstone materials in the electrical and electronics industries, prized for their combination of high thermal stability, excellent mechanical properties, and superior electrical insulation. dupont.comresearchgate.net They are extensively used as dielectric layers in integrated circuits, as substrates for flexible printed circuits (PCBs), and as insulation for high-voltage cables. dupont.com Polyimides derived from 4,4'-Oxybis(2,6-dibromoaniline) contribute to this field by offering modified optical and dielectric properties.

The dielectric constant of a material is a key parameter for insulating layers, with lower values being desirable to reduce signal delay and cross-talk in high-frequency applications. The incorporation of bulky, polarizable atoms like bromine into the polymer structure directly influences its dielectric properties. The refractive index of a material is closely related to its dielectric constant at optical frequencies. A study on polyimides synthesized from TB-ODA and various dianhydrides found that the average refractive indices (nₐᵥ) measured at 633 nm ranged from 1.6088 to 1.7072. capes.gov.br It was noted that polyimides with four bromine substituents had slightly higher refractive indices than those with only two, an effect attributed to the increased polarizability from the bromine atoms. capes.gov.br This suggests that the dielectric constant of these materials can be tuned by adjusting the bromine content.

While specific dielectric constant values for TB-ODA-based polyimides at lower frequencies were not detailed in the available research, general-purpose polyimide films exhibit excellent insulating characteristics. They typically possess low DC bulk conductivity (around 10⁻¹⁶ S/m) and high AC breakdown strength, with minimum values often exceeding 450 V rms/µm, making them highly reliable for insulation in digital isolators and other electronic components. analog.com The unique solubility of polyimides derived from TB-ODA in common organic solvents also enhances their processability, allowing for the casting of high-quality, thin films required for microelectronic fabrication. capes.gov.br

Table 3: Optical Properties of Polyimides Derived from TB-ODA

Polymer SystemAverage Refractive Index (nₐᵥ at 633 nm)Birefringence (Δn)Source
TB-ODA reacted with various dianhydrides1.6088 - 1.70720.0098 - 0.0445 capes.gov.br

Concluding Perspectives and Future Research Trajectories

Current Challenges and Limitations in Research

Despite its promising structure, research specifically focused on 4,4'-Oxybis(2,6-dibromoaniline) faces several challenges and limitations that have, to some extent, hindered its widespread investigation and application.

A primary obstacle lies in the synthetic pathway to 4,4'-Oxybis(2,6-dibromoaniline) itself. The synthesis of aromatic amines can be complex, and the introduction of four bromine atoms in specific positions on the diphenyl ether backbone adds layers of difficulty. nih.gov Achieving high yields and purity can be challenging, and the multi-step nature of the synthesis can be resource-intensive. google.com

Furthermore, the sterically hindered nature of the amine groups, flanked by two bulky bromine atoms, can significantly reduce their reactivity. tri-iso.com This steric hindrance can impede polymerization reactions, making it difficult to achieve high molecular weight polymers, which is crucial for obtaining desirable mechanical properties. nasa.gov

Another significant challenge is the limited solubility of both the monomer and the resulting polymers. The rigid aromatic structure, compounded by the presence of heavy bromine atoms, tends to lead to polymers that are insoluble in common organic solvents. This poor processability makes it difficult to fabricate films, fibers, or other forms for practical applications. ontosight.ai

Finally, there is a notable lack of comprehensive data on the properties of polymers derived from 4,4'-Oxybis(2,6-dibromoaniline). While it is hypothesized that the bromine content would impart excellent flame retardancy, detailed experimental data on the thermal, mechanical, and electrical properties of its polyimides or other polymers are scarce in publicly available literature. This data gap makes it challenging for researchers to model and predict the performance of materials based on this monomer and to justify its selection for specific applications.

Emerging Trends in Brominated Aromatic Diamine Chemistry

The field of brominated aromatic diamines is evolving, driven by the dual needs for high performance and improved environmental, health, and safety profiles. A key trend is the move towards polymeric and oligomeric brominated flame retardants. bsef.combsef.com These larger molecules have a lower potential to bioaccumulate compared to smaller, more volatile brominated compounds, addressing some of the environmental concerns associated with traditional flame retardants. wikipedia.org

There is also a growing interest in "reactive" flame retardants. These are monomers, like 4,4'-Oxybis(2,6-dibromoaniline), that can be chemically incorporated into the polymer backbone. This approach permanently locks the flame-retardant moiety into the material, preventing it from leaching out over time and contributing to a more durable and safer product. frfabric.com

Future Prospects for 4,4'-Oxybis(2,6-dibromoaniline) in Advanced Materials

The inherent properties of 4,4'-Oxybis(2,6-dibromoaniline) suggest several promising avenues for its application in advanced materials, provided the current research challenges can be overcome.

The most apparent application is in the development of high-performance, flame-retardant polyimides. ontosight.aimdpi.com Polyimides are known for their exceptional thermal stability and mechanical strength, making them suitable for use in demanding environments such as aerospace, electronics, and automotive applications. emergenresearch.com The incorporation of 4,4'-Oxybis(2,6-dibromoaniline) into the polyimide backbone could result in materials that not only withstand high temperatures but also meet stringent fire safety standards. frfabric.com

The table below outlines the potential property enhancements in polyimides derived from this brominated diamine.

PropertyPotential Enhancement from 4,4'-Oxybis(2,6-dibromoaniline)
Flame Retardancy High bromine content is expected to lead to excellent flame-retardant properties, with a high Limiting Oxygen Index (LOI).
Thermal Stability The aromatic structure should contribute to a high glass transition temperature (Tg) and good thermal stability.
Mechanical Strength As a component of polyimides, it is expected to contribute to high tensile strength and modulus.
Dielectric Properties The introduction of bromine atoms may influence the dielectric constant and loss, which could be tailored for specific electronic applications.

This table represents expected properties based on the chemistry of brominated aromatic amines. Specific experimental data for polyimides from 4,4'-Oxybis(2,6-dibromoaniline) is limited.

Beyond polyimides, this diamine could be a valuable monomer for other high-performance polymers such as polyamides and polybenzoxazoles, where flame retardancy and thermal stability are critical. ontosight.aimdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4,4'-Oxybis(2,6-dibromoaniline) with high purity?

The synthesis typically involves coupling reactions of brominated aniline derivatives. For example, a two-step process may include:

  • Step 1: Bromination of aniline precursors using brominating agents (e.g., Br₂ in acetic acid) to yield 2,6-dibromoaniline .
  • Step 2: Oxidative coupling of two 2,6-dibromoaniline molecules using oxygen or peroxides under controlled pH and temperature to form the oxybis bridge . Purity optimization requires column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Monitor reaction progress via TLC or HPLC.

Q. How can researchers safely handle 4,4'-Oxybis(2,6-dibromoaniline) given its toxicity?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste Disposal: Collect contaminated materials separately and dispose via certified hazardous waste facilities .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What analytical techniques are suitable for characterizing 4,4'-Oxybis(2,6-dibromoaniline)?

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm molecular structure and bromine substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₁₂H₈Br₄N₂O).
  • X-ray Crystallography: For single-crystal structure determination, use SHELXL for refinement .
  • Elemental Analysis: Quantify Br content via combustion analysis or ICP-MS .

Advanced Research Questions

Q. How does the bromine substitution in 4,4'-Oxybis(2,6-dibromoaniline) influence its electronic properties for applications in luminescent MOFs?

Bromine’s heavy-atom effect enhances spin-orbit coupling, making the compound a potential ligand for luminescent metal-organic frameworks (MOFs).

  • Experimental Design: Coordinate the compound with lanthanides (e.g., Eu³⁺, Tb³⁺) to study antenna effects.
  • Characterization: Measure photoluminescence quantum yield (PLQY) and lifetime decay to assess energy transfer efficiency .
  • Challenge: Bromine’s electron-withdrawing nature may quench emission; mitigate via co-ligands (e.g., carboxylates) .

Q. How can researchers resolve contradictions in reported thermal stability data for 4,4'-Oxybis(2,6-dibromoaniline)?

Discrepancies may arise from synthesis conditions or impurities.

  • Methodology:
  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.
  • Compare samples synthesized via different routes (e.g., solvent-free vs. solution-phase reactions) .
  • Use DSC to identify polymorphic transitions or decomposition intermediates .
    • Data Interpretation: Correlate stability with crystallinity (via XRD) and impurity profiles (HPLC-MS) .

Q. What strategies optimize the integration of 4,4'-Oxybis(2,6-dibromoaniline) into catalytic or sensing materials?

  • Surface Functionalization: Graft onto mesoporous silica (e.g., SBA-15) via silane coupling agents for heterogeneous catalysis .
  • Composite Design: Blend with conductive polymers (e.g., PEDOT:PSS) for electrochemical sensors targeting halogenated pollutants .
  • Challenge: Bromine leaching under harsh conditions; mitigate via crosslinking or encapsulation .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent solubility reports in polar vs. non-polar solvents?

  • Systematic Testing: Conduct solubility studies in a solvent series (e.g., water, ethanol, DMSO, toluene) at controlled temperatures (25–80°C).
  • Crystal Packing Analysis: Use Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions (e.g., Br···Br contacts) affecting solubility .
  • Impact of Synthesis: Residual solvents (e.g., acetic acid) may alter solubility; purify via Soxhlet extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.